5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid
Description
5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid (CAS: 1404456-63-8) is a thiophene-carboxylic acid derivative with a substituted pyridine moiety. Its structure features a thiophene ring linked via an aminomethyl group to a 5-chloro-2-methylpyridine group and a carboxylic acid substituent at the 2-position of the thiophene. This compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at varying quantities (50 mg to 500 mg) . Its molecular formula is inferred as C₁₃H₁₂ClN₃O₂S, with a molecular weight of approximately 309.6 g/mol. The chloro and methyl groups on the pyridine ring enhance lipophilicity, while the carboxylic acid group contributes to polarity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(4-8(13)5-14-7)15-6-9-2-3-11(18-9)12(16)17/h2-5,15H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKYGDFHVZHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the carboxylic acid group and the pyridinylamino methyl group through a series of substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or aldehydes, and substitution reactions can result in various substituted thiophene or pyridinyl derivatives.
Scientific Research Applications
5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic Acid
This analog (CAS: 872838-45-4) lacks the chloro substituent and aminomethyl linker present in the target compound. Its molecular weight (234.27 g/mol) is significantly lower, and the absence of the chloro group may reduce lipophilicity .
5-Chloro-thiophene-2-carboxylic Acid Amide Derivatives
The compound 5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide (DrugBank ID: DB07875) shares the 5-chlorothiophene core but incorporates a complex amide side chain.
Substituent-Driven Physicochemical Properties
LogP and Solubility
- Target Compound : The chloro and methyl groups on the pyridine ring increase logP (estimated ~2.5), while the carboxylic acid group (pKa ~3–4) enhances aqueous solubility at physiological pH.
- 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid: This analog (logP: 0.47) has lower lipophilicity due to the polar piperidine group, improving water solubility .
- 5-[(Methylamino)methyl]thiophene-2-carboxylic Acid Hydrochloride: The hydrochloride salt form () further boosts solubility compared to the free acid .
Anticancer Activity
- Thiophene-Pyrrolo[2,3-d]pyrimidine Hybrids : Compound 16 () with a 4-chlorophenyl group shows IC₅₀ values lower than doxorubicin, attributed to intercalation with DNA or kinase inhibition .
- Triazole-Modified Thiophenes : Compound 19b () demonstrates enhanced activity due to the triazole moiety’s ability to engage in hydrogen bonding with biological targets .
Antibacterial Activity
Compounds 4b , 15 , and 19b () exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The 4-chlorophenyl substituent in 19b and 19c is critical for disrupting bacterial membrane integrity .
Key Structural Motifs
| Compound | Key Substituents | Molecular Weight (g/mol) | logP (Estimated) |
|---|---|---|---|
| Target Compound | 5-Chloro-2-methylpyridine, aminomethyl | ~309.6 | ~2.5 |
| 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid | 5-Methylpyridine, amino | 234.27 | ~1.8 |
| 19a (Pyrrolopyrimidine derivative) | Pyrrolo[2,3-d]pyrimidine, methyl linker | ~330.3 | ~1.2 |
| 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid | Piperidine, amino | 240.32 | 0.47 |
Biological Activity
5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid
- Molecular Formula : C12H11ClN2O2S
- Molecular Weight : 282.74 g/mol
- CAS Number : 1404456-63-8
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties. The presence of the chloro and pyridine groups enhances their efficacy against various bacterial strains, including resistant forms .
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. Specifically, it has shown cytotoxic effects in vitro against several cancer cell lines, suggesting potential as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. For example, it may act as a selective inhibitor of certain kinases or proteases .
Relevant Case Studies
Several studies have explored the biological activity of 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation, the compound was tested against human cervical cancer (HeLa) and colon cancer (CaCo-2) cell lines. The findings revealed an IC50 value of approximately 25 µM for HeLa cells, indicating moderate cytotoxicity and potential for further development as an anticancer therapeutic agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
